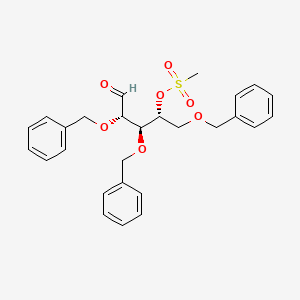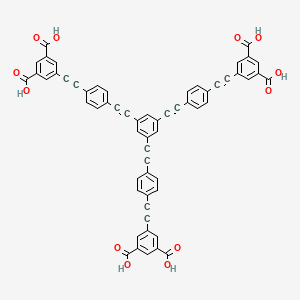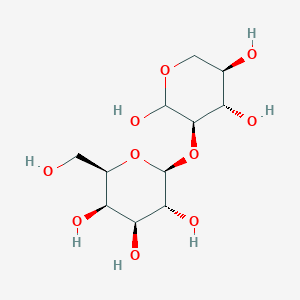![molecular formula C15H8F6O2 B12840845 4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in the synthesis of advanced materials and pharmaceuticals due to its ability to participate in diverse chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the halogenation of 3,3’,4,4’-tetramethylbiphenyl using a halogenating agent to form an intermediate. This intermediate then undergoes a substitution reaction with trifluoroacetate, followed by oxidation to yield the desired carboxylic acid .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials like 3,3’,4,4’-tetramethylbiphenyl and efficient reaction conditions are crucial. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and advanced materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Its stability and reactivity are leveraged in the development of pharmaceuticals, particularly in the design of drugs with enhanced bioavailability and metabolic stability.
Wirkmechanismus
The mechanism of action of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(trifluoromethyl)biphenyl: Shares similar structural features but lacks the carboxylic acid group.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of the carboxylic acid, leading to different reactivity and applications.
Uniqueness: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and a carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C15H8F6O2 |
|---|---|
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-3-1-8(2-4-9)12-7-10(15(19,20)21)5-6-11(12)13(22)23/h1-7H,(H,22,23) |
InChI-Schlüssel |
YZBOYHWDBQFKFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


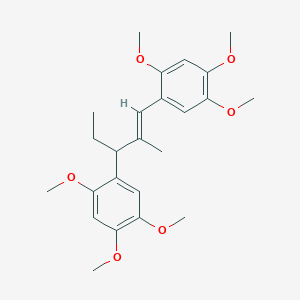
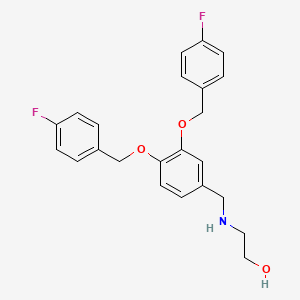


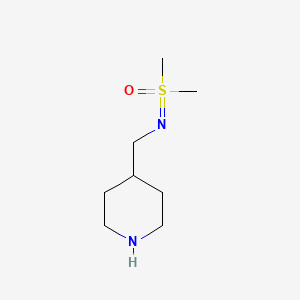



![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)

